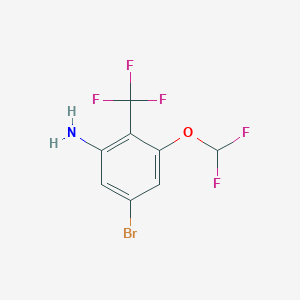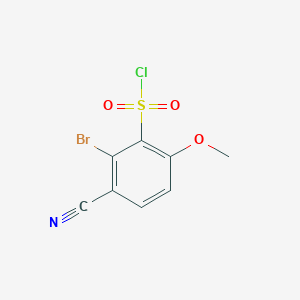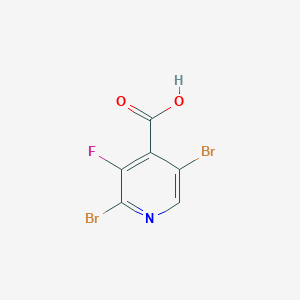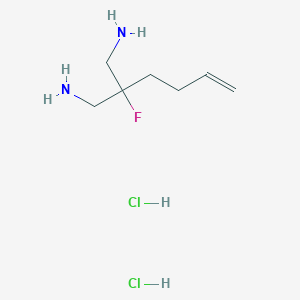
2-(Aminomethyl)-2-fluorohex-5-en-1-amine dihydrochloride
Vue d'ensemble
Description
2-(Aminomethyl)-2-fluorohex-5-en-1-amine dihydrochloride, also known as 2-AMF-2-FHE-1-ADC, is a synthetic compound that has been used in various scientific research applications. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Optical Resolution and Epimerization
Research by Kawachi et al. (1999) delves into the optical resolution and epimerization of fluorosilane compounds, which is relevant due to the optically active amino group involved. Although not directly mentioning 2-(Aminomethyl)-2-fluorohex-5-en-1-amine dihydrochloride, this study illustrates the broader context of manipulating fluorinated compounds for optical resolution, which could potentially apply to similar fluorinated amines (Kawachi, Maeda, Mitsudo, & Tamao, 1999).
Antibacterial Agents
Egawa et al. (1984) explored pyridonecarboxylic acids as antibacterial agents, focusing on the synthesis and antibacterial activity of compounds with an amino- and/or hydroxy-substituted cyclic amino group. This research underlines the potential of fluorinated amino compounds in developing new antibacterial agents, highlighting the relevance of studying such chemical structures for medicinal applications (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Fluorogenic Assays and Labeling
Jeon et al. (2020) presented research on amine-reactive activated esters of meso-CarboxyBODIPY for fluorogenic assays and labeling of amines, amino acids, and proteins. This demonstrates the application of fluorinated amino compounds in enhancing fluorescence-based detection and labeling techniques, crucial for biochemical research and diagnostics (Jeon, Kim, Jin, Lee, Bae, Bouffard, & Kim, 2020).
Synthesis and Biological Activity
Karthikeyan et al. (2006) investigated the synthesis and biological activity of Schiff and Mannich bases bearing 2,4-dichloro-5-fluorophenyl moiety, including the preparation of compounds from aminomethylation reactions. This research is relevant for understanding the synthetic versatility and potential biological applications of fluorinated amines (Karthikeyan, Prasad, Poojary, Bhat, Holla, & Kumari, 2006).
Fluorogenic Reagent for Amines
Beale et al. (1989) developed 3-benzoyl-2-quinolinecarboxaldehyde as a novel fluorogenic reagent for high-sensitivity chromatographic analysis of primary amines. This showcases the potential for fluorinated amines to serve as substrates in developing advanced analytical methods with enhanced sensitivity and specificity (Beale, Hsieh, Savage, Wiesler, & Novotny, 1989).
Propriétés
IUPAC Name |
2-but-3-enyl-2-fluoropropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2.2ClH/c1-2-3-4-7(8,5-9)6-10;;/h2H,1,3-6,9-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGVQDNLWZBNFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(CN)(CN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-2-fluorohex-5-en-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trans-2-[(2-Hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1484827.png)
![trans-2-[(5-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1484828.png)

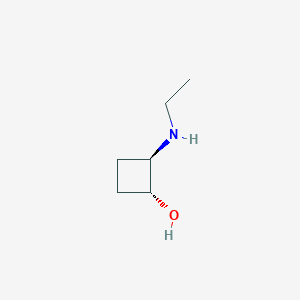
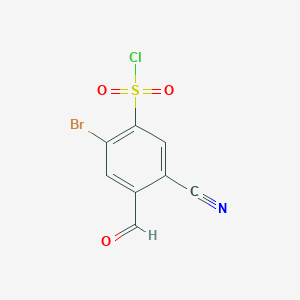
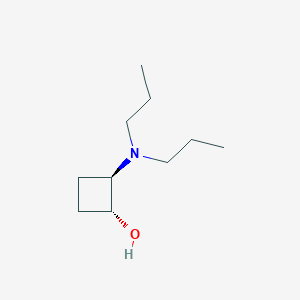

![trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1484838.png)
